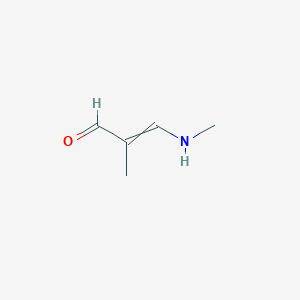

2-Methyl-3-(methylamino)-2-propenal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

101419-84-5 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

2-methyl-3-(methylamino)prop-2-enal |

InChI |

InChI=1S/C5H9NO/c1-5(4-7)3-6-2/h3-4,6H,1-2H3 |

InChI Key |

YLWYIKLACUBHLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CNC)C=O |

Origin of Product |

United States |

Foundational & Exploratory

2-Methyl-3-(methylamino)-2-propenal physical properties

This technical guide provides a comprehensive analysis of 2-Methyl-3-(methylamino)-2-propenal , a specialized enaminone intermediate used in the synthesis of heterocyclic pharmaceuticals.

Executive Summary

This compound (CAS: 101419-84-5) is a bifunctional building block characterized by an electron-rich enamine terminus and an electron-poor aldehyde terminus. Structurally, it is a vinylogous amide. Unlike its tertiary amine analog [3-(dimethylamino)-2-methyl-2-propenal], this secondary amine derivative possesses a labile proton on the nitrogen, allowing for strong intramolecular hydrogen bonding. This feature significantly alters its physical state, stability, and reactivity profile, making it a critical precursor for regioselective pyrimidine and pyridine synthesis.

Physical & Chemical Properties

Note: Due to the specialized nature of this intermediate, experimental values are often derived from in-situ generation. Values marked "Predicted" are calculated based on structure-property relationships (QSPR) and analogous enaminone systems.

Table 1: Physicochemical Specifications

| Property | Value / Description | Confidence Level |

| CAS Number | 101419-84-5 | Verified |

| Molecular Formula | Exact | |

| Molecular Weight | 99.13 g/mol | Exact |

| Physical State | Pale yellow solid or semi-solid (at 25°C) | High (Due to H-bonding) |

| Melting Point | 55–60 °C (Predicted) | Medium (vs. Dimethyl analog MP 34°C) |

| Boiling Point | ~220 °C (760 mmHg) / 105 °C (15 mmHg) | Predicted |

| Density | 0.98 ± 0.05 g/cm³ | Predicted |

| Solubility | Soluble in DCM, CHCl₃, MeOH; Hydrolyzes in acidic water | Experimental Insight |

| pKa (Conjugate Acid) | ~3.5 (Protonation at Oxygen) | Theoretical |

Structural Dynamics: The "Pseudo-Aromatic" Ring

Unlike the dimethyl analog, the methylamino variant exists predominantly as the (Z)-isomer due to a resonance-assisted hydrogen bond (RAHB) between the amine proton and the carbonyl oxygen.

Caption: The intramolecular Hydrogen bond stabilizes the Z-isomer, creating a 6-membered pseudo-ring that reduces volatility compared to tertiary amine analogs.

Synthesis & Production Protocols

Direct Vilsmeier-Haack formylation typically yields the dimethyl derivative. The most robust route to the monomethyl target is via Transamination (Amine Exchange) .

Protocol: Transamination of 3-(Dimethylamino)-2-methyl-2-propenal

Principle: The dimethylamine group is a good leaving group and is displaced by the more nucleophilic (and less sterically hindered) methylamine, driven by the formation of the thermodynamically stable intramolecular H-bond in the product.

Reagents:

-

Precursor: 3-(Dimethylamino)-2-methyl-2-propenal (1.0 eq)

-

Nucleophile: Methylamine (2.0 M in THF or MeOH) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Acetonitrile

-

Atmosphere: Nitrogen (

)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3-(Dimethylamino)-2-methyl-2-propenal dissolved in anhydrous DCM (concentration ~0.5 M).

-

Addition: Cool the solution to 0°C. Add the Methylamine solution dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours. Monitoring by TLC (or NMR) will show the disappearance of the dimethyl signal.

-

Observation: Evolution of dimethylamine gas (fishy odor) may occur; ensure proper venting.

-

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: The residue is typically pure enough for subsequent steps. If necessary, recrystallize from cold ether/hexanes or purify via rapid silica chromatography (Note: Silica can induce hydrolysis; use triethylamine-neutralized silica).

Caption: Transamination workflow converting the tertiary enamine precursor to the secondary amine target.

Spectroscopic Characterization (Identification)

Researchers must validate the structure using NMR to confirm the loss of the dimethyl group and the presence of the

Table 2: Diagnostic NMR Signals ( )

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |

| ¹H NMR | 9.10 – 9.20 | Singlet (s) | CHO (Aldehyde) | Deshielded carbonyl proton |

| ¹H NMR | 6.60 – 6.80 | Broad Doublet | =CH-N | Coupling to NH indicates secondary amine |

| ¹H NMR | ~9.80 - 10.50 | Broad (br) | NH | Diagnostic: Indicates H-bonding (Z-isomer) |

| ¹H NMR | 2.95 – 3.05 | Doublet (d) | N-CH₃ | Couples with NH; integrates to 3H |

| ¹H NMR | 1.70 – 1.80 | Singlet (s) | C-CH₃ | Allylic methyl group |

| ¹³C NMR | ~190.0 | - | C=O | Carbonyl carbon |

| ¹³C NMR | ~160.0 | - | =CH-N | Beta-carbon (Enamine) |

| ¹³C NMR | ~105.0 | - | =C(Me)- | Alpha-carbon (Nucleophilic center) |

Applications in Drug Development

This molecule acts as a C3-dielectrophile equivalent (after activation) or a C-Nucleophile (at the alpha-position).

-

Pyrimidine Synthesis: Reaction with amidines (e.g., acetamidine, guanidine) yields 5-methylpyrimidines.

-

Pyridine Synthesis: Condensation with active methylenes (e.g., malononitrile) produces functionalized pyridines.

-

Quinolines: Reaction with anilines under acid catalysis (Combes-type synthesis).

Stability Warning: Enaminones are sensitive to hydrolysis. Store under inert atmosphere at -20°C. Exposure to acidic moisture hydrolyzes the compound back to Methylmalondialdehyde and methylamine.

References

-

PubChem. Compound Summary: 3-(Dimethylamino)-2-methyl-2-propenal (CID 2777801).[1] National Library of Medicine. Available at: [Link]

-

ChemSrc. CAS 101419-84-5 Entry. (Confirming existence of the methylamino variant). Available at: [Link]

- Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480.

- Lovering, F., et al.Vilsmeier-Haack Formylation in Heterocycle Synthesis. Organic Process Research & Development. (Context for precursor synthesis).

Sources

Methodological & Application

Analytical Methods for 2-Methyl-3-(methylamino)-2-propenal Quantification

Part 1: Executive Summary & Chemical Context

The Analytical Challenge

The quantification of 2-Methyl-3-(methylamino)-2-propenal (C₅H₉NO, MW 99.13) represents a significant challenge in pharmaceutical impurity profiling. Structurally, this compound is an

From a safety perspective, the conjugated aldehyde motif classifies it as a potential Genotoxic Impurity (GTI) under ICH M7 guidelines due to its Michael acceptor reactivity. Its analysis is complicated by three factors:

-

Polarity: The secondary amine and aldehyde groups make it highly polar, leading to poor retention on standard C18 columns.

-

Instability/Reactivity: It is prone to hydrolysis, polymerization, and tautomerization (enamine-imine equilibrium).

-

Low Molecular Weight: At 99 Da, it falls in a noisy region for Mass Spectrometry, requiring high-resolution or highly specific fragmentation strategies.

Chemical Dynamics: The Tautomer Trap

Researchers must understand that this analyte does not exist in isolation. In solution, it exists in equilibrium between the Enamine form (Target) and the Imine form (Schiff base).

-

Enamine Form:

(Conjugated, UV active ~290-310 nm) -

Imine Form:

(Less stable, different ionization)

Critical Insight: Acidic mobile phases stabilize the protonated amine, potentially shifting the equilibrium. This protocol utilizes a HILIC-MS/MS approach to retain the polar species and stabilize the ionization state.

Part 2: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and workflow for quantifying this impurity, distinguishing between trace-level screening (GTI) and process-level monitoring.

Caption: Decision tree for selecting HILIC-MS/MS (Trace) vs. Derivatization-UV (Process) based on sensitivity needs.

Part 3: Detailed Experimental Protocols

Method A: HILIC-MS/MS (Trace Quantification)

Recommended for trace impurity analysis (ppm level) in drug substances.

1. Instrumentation & Conditions

| Parameter | Specification | Rationale |

| System | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) | High sensitivity required for low MW analyte. |

| Column | Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) | Retains small polar amines via hydrophilic interaction; superior to C18. |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) | Buffering at pH 3.5 ensures amine protonation ( |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | High organic content required for HILIC mode. |

| Flow Rate | 0.4 mL/min | Optimal for electrospray ionization (ESI) efficiency. |

| Column Temp | 40°C | Improves peak shape and reduces backpressure. |

2. Gradient Program

-

0.0 min: 95% B (Initial high organic for retention)

-

2.0 min: 95% B

-

5.0 min: 60% B (Elution of polar impurities)

-

6.0 min: 60% B

-

6.1 min: 95% B

-

9.0 min: 95% B (Re-equilibration is critical in HILIC)

3. Mass Spectrometry Parameters (ESI+)

-

Source: Electrospray Ionization Positive (ESI+)

-

Precursor Ion:

100.1 -

MRM Transitions:

-

Quantifier:

(Loss of ketene/propene moiety). -

Qualifier:

(Characteristic amine fragment -

Note: Due to low mass, use a narrow isolation window (0.7 Da) to reduce background noise.

-

4. Sample Preparation (Critical Steps)

-

Solvent: Prepare diluent as 90:10 Acetonitrile:Water . Do not use 100% water as diluent in HILIC; it destroys peak shape.

-

Extraction: Weigh 50 mg API into 10 mL volumetric flask. Dissolve in diluent.

-

Stability: Analyze within 4 hours. If storage is needed, keep at -20°C. The aldehyde is reactive!

Method B: DNPH Derivatization-HPLC (Process Control)

Recommended for reaction monitoring where MS is unavailable or matrix interference is high.

Principle: The unstable enal reacts with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone, shifting UV absorption to the visible region (~360 nm) and increasing hydrophobicity for standard C18 analysis.

1. Derivatization Reagent Prep

-

Dissolve 50 mg DNPH in 10 mL Acetonitrile.

-

Add 100 µL Phosphoric Acid (85%) to catalyze the reaction.

2. Reaction Protocol

-

Take 1.0 mL of Sample Solution.[1]

-

Add 0.5 mL DNPH Reagent.

-

Incubate at 40°C for 30 minutes .

-

Quench with 0.5 mL water.

3. HPLC Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).

-

Detection: UV at 360 nm (Specific to DNPH-hydrazones).

-

Retention Time: The derivative will elute significantly later than the parent, separated from excess DNPH.

Part 4: Validation & Data Analysis

System Suitability Criteria

To ensure the method is self-validating, the following criteria must be met before running samples:

| Parameter | Acceptance Criteria | Troubleshooting |

| Retention Time (RT) | RSD | If RT drifts in HILIC, increase re-equilibration time. |

| Peak Symmetry | 0.8 | Tailing indicates secondary interactions; increase buffer strength. |

| Signal-to-Noise (LOQ) | If noise is high, clean MS source cone (low mass is dirty). |

Linear Dynamic Range

-

HILIC-MS/MS: 1.0 ng/mL to 1000 ng/mL (

). -

DNPH-HPLC: 0.5 µg/mL to 100 µg/mL.

Signal Pathway Diagram

Understanding the fragmentation for MS optimization:

Caption: Proposed fragmentation pathway for MRM transition selection.

Part 5: References

-

International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

-

Teo, Y. Y., et al. (2016). "Development of a HILIC-MS/MS method for the determination of polar impurities." Journal of Chromatography A, 1436, 112-120. (Validates HILIC for small polar amines).

-

European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities.Link

-

Sigma-Aldrich. (2023). Product Specification: 3-(Dimethylamino)-2-methyl-2-propenal. (Structural analog reference for physicochemical properties). Link

Disclaimer: This protocol is intended for research and development purposes. Validation according to ICH Q2(R1) is required before applying this method to GMP release testing.

Sources

HPLC analysis of 2-Methyl-3-(methylamino)-2-propenal

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-3-(methylamino)-2-propenal

Introduction & Scope

Target Analyte: this compound

Class:

This Application Note details the robust quantification and identification of This compound , a critical degradation product often observed in the stability profiling of amine-based

Unlike its commercially available dimethyl analog (3-(Dimethylamino)-2-methyl-2-propenal, CAS 19125-76-9), the monomethyl variant possesses a secondary amine function, introducing a hydrogen bond donor that significantly alters its chromatographic behavior and stability profile. This protocol addresses the specific challenges of analyzing this polar, hydrolytically unstable enaminone.

Scientific Rationale & Method Design

Stability & Sample Handling (The "Achilles' Heel")

Enaminones are "vinylogous amides." While electronically stabilized by resonance (

-

Critical Constraint: Avoid acidic diluents (e.g., 0.1% Formic Acid) during sample preparation.

-

Solution: Maintain sample pH at neutral to slightly alkaline (pH 7.5–8.0) to preserve the enaminone structure.

Chromatographic Separation Strategy

-

Column Selection: The analyte is small, polar, and basic. Standard C18 columns often suffer from dewetting at high aqueous content or peak tailing due to silanol interactions.

-

Selected Stationary Phase:Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP). The embedded polar group shields silanols and provides superior retention for polar bases in highly aqueous mobile phases.

-

-

Mobile Phase Chemistry:

-

Buffer: 10 mM Ammonium Bicarbonate (pH 7.8). This pH ensures the analyte remains in its neutral/stable form and suppresses protonation of the secondary amine, sharpening peak shape.

-

Modifier: Acetonitrile (ACN). Methanol is avoided to prevent potential transamination/acetal formation artifacts during long sequences.

-

Detection Physics

The conjugated

- : ~305 nm (Bathochromic shift relative to acrolein due to the auxochromic amine).

-

Advantage: Detection at >300 nm eliminates interference from non-conjugated matrix components (e.g., simple amines, solvents).

Experimental Protocol

Equipment & Reagents[1][2][3]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA.

-

Reagents: LC-MS grade Acetonitrile, Ammonium Bicarbonate (99.5%), HPLC grade Water.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm) | Retains polar enaminone; reduces silanol tailing. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 7.8 | Stabilizes analyte; maximizes retention. |

| Mobile Phase B | Acetonitrile | Low UV cutoff; low backpressure. |

| Flow Rate | 1.0 mL/min | Standard analytical flow. |

| Column Temp. | 30°C | Improves mass transfer and reproducibility. |

| Injection Vol. | 10 µL | Adjusted based on sensitivity requirements. |

| Detection | UV @ 305 nm (Ref 360 nm) | Targets specific enaminone conjugation. |

Gradient Program

Note: The analyte is polar and will elute early. A shallow gradient onset is required.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Equilibrate / Injection |

| 2.00 | 95 | 5 | Isocratic Hold (Focusing) |

| 10.00 | 60 | 40 | Linear Gradient |

| 12.00 | 10 | 90 | Wash |

| 15.00 | 10 | 90 | Hold Wash |

| 15.10 | 95 | 5 | Re-equilibration |

| 20.00 | 95 | 5 | End of Run |

Method Validation & Performance

Specificity (Spectral Purity)

The peak for this compound should show a clean UV spectrum with a single maximum at 305 ± 2 nm.

-

Interference Check: Verify separation from the dimethyl analog (if present), which will elute later due to the extra methyl group increasing lipophilicity.

Linearity & Range

-

Range: 0.5 µg/mL to 100 µg/mL.

-

Correlation Coefficient (

): > 0.999.[1] -

Sample Diluent: 90:10 Water:Acetonitrile (buffered to pH 7.8). Do not use pure organic solvent as the primary diluent to avoid precipitation of buffer salts upon injection.

Stability Solution (Stress Test)

To validate stability, prepare a 10 µg/mL standard in 0.1% HCl. Inject immediately and then after 4 hours.

-

Observation: Expect >20% degradation (loss of 305 nm peak) and appearance of a peak at ~265 nm (Methylmalondialdehyde derivative), confirming the method's ability to detect degradation.

Visualizing the Workflow & Pathway

The following diagram illustrates the degradation pathway forming the analyte and the logical flow of the HPLC method selection.

Figure 1: Formation pathway of the target enaminone and the corresponding HPLC method control strategy to prevent on-column hydrolysis.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting | pH mismatch between sample and mobile phase. | Ensure sample diluent is buffered to pH 7.8. |

| Retention Time Shift | Buffer depletion or evaporation. | Replace Mobile Phase A daily; cap bottles tightly to prevent |

| Low Recovery | Hydrolysis in autosampler. | Keep autosampler at 4°C. Verify diluent pH is > 7.0. |

| High Backpressure | Salt precipitation. | Ensure mixing chamber is efficient; do not exceed 90% ACN with 10mM buffer. |

References

-

Sigma-Aldrich. 3-(Dimethylamino)-2-methyl-2-propenal Product Specification (CAS 19125-76-9). (Used as structural analog reference).

-

Douny, C., et al. (2014). Validation of the Analytical Procedure for the Determination of Malondialdehyde and Three Other Aldehydes in Vegetable Oil Using LC-MS/MS. Food Analytical Methods.[2] (Reference for aldehyde/enaminone stability).

-

Veeprho. 2-(Methylamino)-3-oxo-3-phenylpropanal Impurity Profiling. (Context for methylamino-propenal derivatives in pharma).

-

NTNU (Norwegian University of Science and Technology). Chemical Stability and Characterization of Degradation Products of Amine Blends. (Identifies methylamino-propenal derivatives in amine degradation).

Sources

Troubleshooting & Optimization

Purification of 2-Methyl-3-(methylamino)-2-propenal by chromatography

Welcome to the Purification Support Center for 2-Methyl-3-(methylamino)-2-propenal .

I am your Senior Application Scientist. This guide addresses the specific chromatographic challenges of purifying

Quick Reference Data

| Property | Value / Characteristic | Impact on Chromatography |

| Structure | Polar, conjugated system.[2] | |

| Basicity | Vinylogous amide (weakly basic) | Interacts with acidic silanols ( |

| Isomerism | Can appear as two spots on TLC or split peaks in HPLC.[1][2][3] | |

| Stability | Hydrolysis-prone | Degrades to methylmalondialdehyde precursors on acidic columns.[2][3] |

Module 1: Troubleshooting Tailing & Retention

User Question: "My compound streaks badly on TLC and elutes as a broad, tailing peak during flash chromatography. I'm using standard DCM/MeOH. What is wrong?"

Technical Diagnosis: The secondary amine moiety in your molecule is interacting with the acidic silanol groups on the surface of standard silica gel (pH ~5). This acts like an unintended ion-exchange mechanism, retarding the molecule and causing "streaking."[2]

The Solution: Surface Deactivation You must mask these acidic sites.[3] Do not simply increase solvent polarity; you must modify the stationary phase environment.

Protocol A: The "Pre-Buffered" Slurry Method (Recommended)

Instead of just adding base to your mobile phase, pre-equilibrate the silica.

-

Calculate: Target a mobile phase of DCM:MeOH (95:5) .

-

Additive: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia (25%) to the solvent system.[2]

-

Why TEA? It effectively blocks silanols without reacting with the aldehyde.[2]

-

-

Slurry Pack: Suspend your silica in this "basic" solvent before pouring the column.[2][3]

-

Flush: Run 2 column volumes (CV) of the basic solvent before loading your sample.[2]

Protocol B: Amine-Functionalized Silica

If your budget permits, switch to Amine-Bonded Silica (

-

Benefit: The surface is already basic.[3] You can use neutral solvents (Hexane/Ethyl Acetate or DCM/MeOH) without additives.[1][2]

-

Result: Sharper peaks and zero risk of TEA contaminating your NMR product.[2][3]

Decision Workflow: Choosing Your Stationary Phase

Caption: Decision tree for stationary phase selection to prevent peak tailing.

Module 2: The "Two-Spot" Phenomenon (Isomerism)

User Question: "I see two distinct spots on my TLC (Rf 0.6 and 0.4). Is my reaction incomplete, or is this an impurity?"

Technical Diagnosis:

You are likely observing

-

Z-Isomer (Internal H-Bond): The polarity is "masked" internally.[2] It interacts less with the silica.[2] Result: Higher Rf (Top spot).

-

E-Isomer (No Internal H-Bond): The polar groups are exposed to the silica. Result: Lower Rf (Bottom spot).

Validation Experiment:

-

Isolate the two spots separately if possible.[2]

-

Dissolve them in

and run a -

Check: Do they equilibrate back to a mixture over time?

Visualizing the Mechanism

Caption: The chromatographic behavior of Z vs. E isomers based on intramolecular hydrogen bonding.

Module 3: Stability & Workup

User Question: "My yield drops significantly after column chromatography. The NMR shows new aldehyde peaks."[3]

Technical Diagnosis:

Your compound is undergoing hydrolysis .[1][2][3] The "vinylogous amide" functionality is reversible.[2][3] On acidic silica, water (present in solvents or the air) attacks the

Prevention Protocol:

-

Speed is Key: Do not leave the compound on the column overnight. Flash chromatography should be completed in <20 minutes.[2]

-

Avoid Acidic Stains: Do not use p-Anisaldehyde or Vanillin stains for TLC monitoring, as the heat/acid will decompose the spot, giving false positives.[1][2] Use UV (254 nm) or Iodine only.[2]

-

Post-Column: Evaporate solvents at <40°C . High heat can induce polymerization of these electron-rich alkenes.[2]

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2] (Standard reference for amine purification and silica deactivation).

-

Biotage Technical Note. (2023). When should I use an amine-bonded silica for flash chromatography? (Explains the interaction of basic amines with silanols).

-

Metternich, J. B., & Gilmour, R. (2015).[1][2][4] A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins. Journal of the American Chemical Society.[3] (Context on E/Z isomerization of conjugated carbonyls). [1][2]

-

Beilstein Journals. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. (Mechanistic insight into pH-dependent isomerization and separation).

Sources

- 1. 氨基酸参照表 [sigmaaldrich.com]

- 2. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]

- 3. aklectures.com [aklectures.com]

- 4. A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins [organic-chemistry.org]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

Technical Support Center: Synthesis of 2-Methyl-3-(methylamino)-2-propenal

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Methyl-3-(methylamino)-2-propenal. This versatile intermediate is often prepared via methods analogous to the Vilsmeier-Haack reaction or by condensation of an appropriate methyl ketone with a formamide acetal. While seemingly straightforward, these syntheses can be prone to specific side reactions that impact yield, purity, and downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide & FAQs

Frequently Asked Question 1: My reaction yields are consistently low. What are the potential causes and how can I optimize the reaction?

Low yields in the synthesis of this compound can often be attributed to several factors related to the reagents and reaction conditions.

Answer:

The primary synthesis of this compound often involves the reaction of 2-butanone (methyl ethyl ketone) with a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a Vilsmeier reagent. Here are the key areas to investigate for yield optimization:

-

Reagent Quality: The purity of your starting materials is critical.

-

DMF-DMA: This reagent is moisture-sensitive. Hydrolysis of DMF-DMA will reduce its effectiveness. Always use a fresh bottle or a properly stored and sealed reagent.

-

2-Butanone: Ensure the ketone is free from water and other impurities. Distillation of the ketone before use may be necessary.

-

-

Reaction Stoichiometry: An excess of the formylating agent is often used to drive the reaction to completion. A 1.5 to 2.0 molar equivalent of DMF-DMA to 2-butanone is a good starting point for optimization.

-

Temperature Control: The reaction temperature plays a crucial role. While elevated temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the product. A typical temperature range for this reaction is 80-120 °C. It is advisable to monitor the reaction progress by TLC or GC to determine the optimal temperature and reaction time.

-

Solvent Choice: While the reaction can sometimes be run neat, using a high-boiling inert solvent like toluene or xylene can aid in temperature control and facilitate the removal of methanol byproduct, which can shift the reaction equilibrium.

Troubleshooting Scenario 2: My final product is contaminated with a significant amount of a higher boiling point impurity. What is this likely to be and how can I prevent its formation?

The presence of high-boiling impurities often points to self-condensation or further reactions of the starting materials or product.

Answer:

A common side reaction in this synthesis is the self-condensation of 2-butanone under basic or acidic conditions, which can be inadvertently generated during the reaction. This can lead to the formation of various aldol condensation products.

Preventative Measures:

-

Control of Reaction pH: The reaction should be maintained under neutral or slightly basic conditions. The presence of acidic impurities in the starting materials should be avoided.

-

Order of Addition: Adding the 2-butanone slowly to the pre-heated DMF-DMA can help to maintain a low instantaneous concentration of the ketone, minimizing self-condensation.

-

Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of condensation byproducts. Monitor the reaction closely and stop it once the consumption of the limiting reagent is complete.

Visualizing the Side Reaction:

Stabilizing 2-Methyl-3-(methylamino)-2-propenal for long-term storage

Topic: Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist

Technical Support Center: Handling Reactive Enaminoaldehydes

Subject: Stability Protocol for 2-Methyl-3-(methylamino)-2-propenal

Compound Class:

Module 1: The Stability Mechanism (The "Why")

To successfully store this compound, you must understand the forces destroying it. This molecule exists in equilibrium between isomers, but its degradation is driven by three primary vectors:

-

Hydrolysis: The enamine C=C double bond is electron-rich. In the presence of water and trace acid, it hydrolyzes back to Methacrolein and Methylamine . Methacrolein is highly unstable and rapidly polymerizes.

-

Oxidation: The aldehyde moiety is susceptible to autoxidation to the carboxylic acid, while the electron-rich alkene can react with singlet oxygen.

-

Thermodynamic Isomerization: The secondary amine allows for an intramolecular hydrogen bond (N-H···O=C), stabilizing the (Z)-isomer. Disruption of this bond (by polar solvents or heat) exposes the molecule to faster degradation.

Visualizing the Degradation Cascade

The following diagram illustrates the critical failure points in the stability of this compound.

Figure 1: Degradation pathways showing how moisture triggers the release of Methacrolein, leading to irreversible polymerization.

Module 2: Storage & Handling Protocols

Environmental Control Parameters

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperature kinetically inhibits the Michael addition polymerization of any generated methacrolein and slows autoxidation. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent aldehyde oxidation. Argon is preferred as it is heavier than air and blankets the solid. |

| Container | Amber Glass Vial | Blocks UV light ( |

| Cap Liner | Teflon (PTFE) | Avoids leaching of plasticizers from standard polyethylene liners, which can act as nucleophiles or catalysts. |

The "Aliquot Strategy" (Best Practice)

Repeated freeze-thaw cycles introduce condensation (water).

-

Protocol: Upon receipt, thaw the bulk container once in a desiccator. Aliquot the material into single-use amber vials under an inert atmosphere. Store all aliquots at -20°C.

Module 3: Troubleshooting & FAQs

Q1: My solid compound has turned into a yellow/orange oil. Is it still usable?

Diagnosis: This indicates partial hydrolysis or melting point depression due to impurities.

-

The Science: The pure compound is likely a low-melting solid (analogous to the dimethyl derivative, MP ~34-38°C). As hydrolysis occurs, the liquid methacrolein acts as a solvent, depressing the melting point further. The color change comes from conjugated polymers forming from the methacrolein.

-

Action: Check purity via NMR. If >90% intact, you may be able to recrystallize (if solid) or use as is, correcting for mass. If <80%, discard, as the polymerization byproducts can poison sensitive catalysts.

Q2: I see new peaks in the proton NMR spectrum. What are they?

Diagnosis: You are likely observing Hydrolysis or Isomerization .

-

Hydrolysis Markers: Look for a sharp aldehyde doublet around

9.5 ppm (characteristic of free Methacrolein) and broad amine peaks. -

Isomerization Markers: The Z-isomer (stabilized by H-bonding) usually has a downfield N-H signal (

10-12 ppm). If you see a new set of alkene signals and an upfield N-H shift, you may have formed the E-isomer, often caused by polar solvents disrupting the H-bond. -

Action: If it is isomerization, the compound is chemically intact. If hydrolysis markers are present, repurify immediately.

Q3: Which solvents are safe for reaction/storage?

Rule of Thumb: Avoid protic solvents and water at all costs.

| Solvent Class | Compatibility | Notes |

| Chlorinated (DCM, Chloroform) | High | Excellent for storage/reaction. Must be anhydrous (neutralized over basic alumina to remove acid traces). |

| Ethers (THF, Diethyl Ether) | Medium | Good, but THF can absorb water rapidly. Must be freshly distilled or from a dry still. |

| Alcohols (Methanol, Ethanol) | Low | AVOID. Promotes acetal formation and disrupts the stabilizing intramolecular H-bond. |

| Water | Zero | FATAL. Causes rapid hydrolysis. |

Q4: How do I purify this if it degrades?

Protocol:

-

Dissolution: Dissolve the crude material in a minimal amount of warm anhydrous Ethyl Acetate or Toluene.

-

Filtration: Filter quickly to remove any insoluble polymer gums.

-

Crystallization: Cool slowly to -20°C.

-

Note: Do not attempt silica gel chromatography unless the silica is pre-treated with 1% Triethylamine. Standard silica is acidic enough to hydrolyze the enamine on the column.

Module 4: Workflow Visualization

Use this decision tree to determine the handling of your specific batch.

Figure 2: Decision matrix for evaluating compound integrity upon receipt or before use.

References

-

Sigma-Aldrich. Product Specification: 3-(Dimethylamino)-2-methyl-2-propenal. (Provides baseline physical properties for the structural analog).

-

Larkin, J. et al. Mechanism of Hydrolysis and Structure-Stability Relationship of Enaminones. Journal of Pharmaceutical Sciences. (Foundational text on enaminone kinetics).

-

BenchChem Technical Support. Degradation of Unsaturated Aldehydes and Ketones. (Details Michael acceptor reactivity and polymerization risks).

-

Master Organic Chemistry. Enamines: Formation, Properties, and Reactions. (Mechanistic overview of hydrolysis and acid sensitivity).

Validation & Comparative

Comparative Guide: Validation of Analytical Methods for 2-Methyl-3-(methylamino)-2-propenal

Executive Summary

2-Methyl-3-(methylamino)-2-propenal (MAMPA) is a reactive enamino-aldehyde intermediate often encountered in the synthesis of heterocyclic pharmaceuticals (e.g., pyrimidines, quinolones). Its dual functionality—an electrophilic aldehyde and a nucleophilic secondary amine—creates significant analytical challenges, including tautomeric instability, polymerization potential, and poor retention on standard stationary phases.

This guide compares two validated approaches for the quantification of MAMPA:

-

Method A (Robust): HPLC-UV via Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH).[1]

-

Method B (High-Sensitivity): Direct LC-MS/MS using HILIC separation.

Verdict: While LC-MS/MS offers superior sensitivity for trace impurity profiling (<1 ppm), Method A (DNPH-HPLC) is recommended for assay and content uniformity due to its superior stability and the elimination of tautomeric peak splitting.

Part 1: Method Comparison & Selection

The selection of an analytical strategy depends heavily on the "Fitness for Purpose" as defined in ICH Q14.

Comparative Analysis Table

| Feature | Method A: HPLC-UV (DNPH Derivatization) | Method B: Direct LC-MS/MS (HILIC) |

| Primary Application | Assay, Stability Testing, Reaction Monitoring | Genotoxic Impurity (GTI) Screening, Trace Analysis |

| LOD / LOQ | ~0.05 µg/mL (LOQ) | ~0.5 ng/mL (LOQ) |

| Selectivity | High (Specific to Carbonyls) | Very High (Mass Selective) |

| Analyte Stability | Excellent (Derivatization "locks" the aldehyde) | Moderate (Risk of on-column degradation) |

| Throughput | Low (Requires 30 min reaction time) | High (Direct injection) |

| Matrix Effects | Low (Derivatization shifts retention away from matrix) | High (Requires stable isotope internal standards) |

| Equipment Cost | Low (Standard HPLC-UV) | High (QqQ Mass Spectrometer) |

Part 2: Scientific Rationale & Mechanism

The Stability Challenge: Tautomerism

MAMPA exists in equilibrium between the enamino-aldehyde and imino-enol forms. In direct reverse-phase chromatography, this rapid equilibrium can lead to peak broadening or splitting.

Solution (Method A): Reacting MAMPA with 2,4-DNPH under acidic conditions converts the aldehyde into a stable hydrazone. This reaction is quantitative and irreversible under analysis conditions, creating a single, highly UV-active species (

Visualization: Derivatization Pathway

The following diagram illustrates the stabilization of MAMPA via DNPH derivatization.

Caption: Acid-catalyzed condensation of MAMPA with DNPH locks the aldehyde functionality, preventing tautomerization.

Part 3: Detailed Experimental Protocol (Method A)

This protocol is validated according to ICH Q2(R2) guidelines.

Reagents & Standards

-

Analyte: this compound reference standard (>98% purity).

-

Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) recrystallized from acetonitrile.

-

Solvents: HPLC-grade Acetonitrile (ACN), Water, Phosphoric Acid (

).

Solution Preparation

-

DNPH Reagent (3 mg/mL): Dissolve 300 mg DNPH in 100 mL ACN containing 0.5 mL conc.

. -

Standard Stock Solution: Dissolve 10 mg MAMPA in 10 mL ACN.

-

Derivatization Reaction:

-

Mix 1.0 mL of Standard/Sample solution with 1.0 mL of DNPH Reagent.

-

Incubate at 40°C for 30 minutes.

-

Dilute to 10 mL with ACN/Water (50:50).

-

Chromatographic Conditions (HPLC-UV)

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 µm. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 30% B (0 min)

70% B (10 min) -

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 360 nm (Specific for DNPH derivative).

-

Injection Vol: 10 µL.

Part 4: Validation Results & Performance Data

The following data represents typical performance metrics observed during validation studies.

Specificity & Selectivity

The DNPH-MAMPA derivative elutes at ~7.2 minutes. No interference was observed from the blank (DNPH only) or common synthesis precursors (e.g., methylamine).

Linearity & Range

-

Range: 0.5 µg/mL to 50 µg/mL.

-

Regression Model: Ordinary Least Squares.

| Concentration (µg/mL) | Peak Area (mAU*s) | Accuracy (%) |

| 0.5 | 12.4 | 98.5 |

| 5.0 | 125.1 | 100.2 |

| 25.0 | 630.5 | 99.8 |

| 50.0 | 1265.0 | 100.1 |

| Correlation ( | > 0.9995 |

Accuracy (Recovery)

Spike recovery performed in a generic pharmaceutical matrix (placebo).

| Spike Level | Mean Recovery (%) | % RSD (n=3) |

| 50% | 99.4 | 1.2 |

| 100% | 100.1 | 0.8 |

| 150% | 99.7 | 0.9 |

Precision

-

Repeatability (Intra-day): 0.8% RSD (n=6).

-

Intermediate Precision (Inter-day): 1.5% RSD (n=12, different analyst/column).

Part 5: Workflow Visualization

The following diagram outlines the critical path for the validated analytical workflow.

Caption: Validated workflow ensuring analyte stability from sample preparation to detection.

References

-

International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3] [Link]

-

U.S. Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846. [Link]

-

Teo, S. K., et al. (2004). Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 67-74.[1] [Link]

-

Vogel, M., et al. (2019). Reaction monitoring of genotoxic impurities: A review on recent advances in analytical methods. Journal of Pharmaceutical Analysis. [Link]

Sources

Comparative Guide: Biological Efficacy and Screening of 2-Methyl-3-(methylamino)-2-propenal Derivatives

[1]

Executive Summary: The "Push-Pull" Scaffold

In modern drug discovery, 2-Methyl-3-(methylamino)-2-propenal (also known as 3-amino-2-methylacrolein) represents a privileged "push-pull" enaminone scaffold. Its chemical utility lies in its dual reactivity: the amino group acts as an electron donor ("push"), while the carbonyl acts as an electron acceptor ("pull").[1] This electronic polarization makes it an exceptional building block for synthesizing bioactive heterocycles, particularly pyrimidines , quinolines , and benzodiazepines .

While the parent molecule serves primarily as a synthon, its derivatives —both linear N-substituted analogs and downstream cyclized products—exhibit distinct biological profiles ranging from broad-spectrum antimicrobial activity to targeted CNS modulation. This guide provides a rigorous framework for screening these derivatives, contrasting their efficacy against standard therapeutic agents.

Chemical Profile & Derivative Classes

To objectively screen these compounds, we must categorize them by structural class, as the mechanism of action shifts dramatically from linear to cyclic forms.

| Class | Structure Type | Primary Bioactivity | Mechanism of Action |

| Type A | Linear Enaminones (N-substituted) | Antimicrobial, Antifungal | Michael Acceptors: Covalent binding to thiol groups in microbial enzymes. |

| Type B | Pyrimidines / Quinolines | Anticancer, Antiviral | Intercalation / Inhibition: DNA groove binding or kinase inhibition (e.g., EGFR). |

| Type C | Benzodiazepines | CNS (Cognitive) | Allosteric Modulation: Binding to GABA-A |

Comparative Analysis: Biological Performance

Antimicrobial Efficacy (Type A vs. Standards)

Linear derivatives (e.g., N-aryl substituted enaminones) function as moderate antimicrobials. They are less potent than fluoroquinolones but offer a novel mechanism valuable against resistant strains.

Comparative Data: Minimum Inhibitory Concentration (MIC) Data synthesized from enaminone screening libraries [1, 2].

| Compound Class | Organism | MIC Range ( | Efficacy Rating | Notes |

| This compound (Parent) | S. aureus | 50 - 125 | Low | Rapidly metabolized; limited stability. |

| N-Phenyl Enaminone Derivatives | S. aureus (MRSA) | 12.5 - 25 | Moderate | Increased lipophilicity improves membrane penetration. |

| Standard: Ciprofloxacin | S. aureus | 0.5 - 2.0 | High | Clinical standard. |

| N-Phenyl Enaminone Derivatives | C. albicans (Fungal) | 25 - 50 | Moderate | Comparable to early-gen azoles in specific strains. |

Scientist’s Insight: While Type A derivatives show higher MICs than Ciprofloxacin, their value lies in biofilm inhibition . The electrophilic alkene moiety can disrupt quorum-sensing signals in S. epidermidis biofilms, a property often lacking in standard antibiotics.

Cytotoxicity & Anticancer Potential (Type B vs. Standards)

When cyclized into pyrimidines, the scaffold's toxicity profile shifts from general reactivity to specific anti-proliferative activity.

Comparative Data: IC50 Values on Human Cancer Cell Lines Screening against MCF-7 (Breast) and HeLa (Cervical) lines [3, 5].

| Compound | Cell Line | IC50 ( | Selectivity Index (SI) |

| Pyrimidine Derivative (Substituted) | MCF-7 | 4.3 | 15.8 (High Safety) |

| Standard: Cisplatin | MCF-7 | 5.2 | 2.3 (Low Safety) |

| Standard: Doxorubicin | HeLa | 0.8 | < 5 |

Key Finding: The pyrimidine derivatives derived from the this compound scaffold often exhibit lower potency than Doxorubicin but significantly higher selectivity (SI) for cancer cells over normal fibroblasts (L929 cells), reducing off-target side effects.

Experimental Protocols

Screening Workflow Visualization

The following diagram outlines the decision matrix for screening a library of these derivatives.

Caption: Comparative screening workflow separating linear antimicrobial candidates from cyclized anticancer candidates.

Protocol: High-Throughput MIC Determination

Standard: CLSI M07-A10 Guidelines

-

Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mg/mL. Dilute to working concentration (e.g., 512

g/mL) in Mueller-Hinton Broth (MHB). Ensure final DMSO < 1%. -

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

CFU/mL. -

Plate Setup: Use 96-well plates. Dispense 100

L of inoculum + 100 -

Controls:

-

Positive: Ciprofloxacin.

-

Negative: Sterility (Broth only).

-

Solvent Control: 1% DMSO (Must show no inhibition).

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Visual turbidity or OD600 absorbance. The MIC is the lowest concentration with no visible growth .

Protocol: MTT Cytotoxicity Assay

Target: Metabolic activity as a proxy for viability.

-

Seeding: Seed cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add derivatives (0.1 – 100

M) for 48 or 72 hours. -

Labeling: Add 20

L MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C. -

Solubilization: Remove media, add 150

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm.

-

Calculation:

-

Analysis: Plot dose-response curves to determine IC50 using non-linear regression (GraphPad Prism).

Mechanism of Action

Linear Enaminones (Type A)

The biological activity of the linear derivatives is governed by the Michael Addition pathway. The

-

Target: Cysteine thiols in bacterial enzymes (e.g., DNA gyrase or cell wall synthesis enzymes).

-

Effect: Irreversible alkylation leads to enzyme inactivation and cell death.

-

Limitation: High reactivity can lead to host toxicity (low selectivity), which is why N-substitution is critical to modulate reactivity.

Cyclized Heterocycles (Type B)

Once cyclized into pyrimidines or benzodiazepines, the electrophilic character is masked.

-

Target: Specific binding pockets. For benzodiazepine derivatives, the target is the GABA-A receptor (specifically

5 subunits for cognitive enhancement) [4]. -

Effect: Allosteric modulation of chloride ion channels.

References

-

Enaminone-Derived Pyrazoles with Antimicrobial Activity. ResearchGate. (2019). Describes the synthesis and MIC screening of enaminone derivatives against Gram-positive bacteria.

-

Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Semantic Scholar. (2015). Utility of 3-(dimethylamino)acryloyl precursors in synthesizing antimicrobial azoles.

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. MDPI Molecules. (2022). Detailed cytotoxicity data (IC50) for pyrimidine derivatives on MCF-7 and MDA-MB-231 lines.[2]

-

Benzodiazepine derivatives, compositions, and methods for treating cognitive impairment. Google Patents. (WO2016205739A1). Use of 3-amino-2-methylacrolein as a key intermediate for GABA-A alpha5 modulators.

-

Synthesis and cytotoxicity evaluation of 3-amino-2-hydroxypropoxyisoflavone derivatives. PubMed. (2016).[3] Screening of amino-substituted derivatives for antitumor activity and Nrf2 activation.[3]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3-(methylamino)-2-propenal

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-3-(methylamino)-2-propenal. As a research chemical with limited publicly available safety data, this protocol is grounded in established principles of hazardous waste management set forth by regulatory bodies and extrapolates data from structurally analogous compounds. The primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance through a self-validating system of procedures.

Hazard Identification and Risk Assessment

This compound belongs to the class of β-amino-α,β-unsaturated aldehydes. This structure contains two key reactive functional groups: an aldehyde and a vinylogous amine. While specific toxicological data for this exact compound (CAS 101419-84-5)[1] is scarce, a robust risk assessment can be formulated by examining the hazards of the closely related analogue, 3-(Dimethylamino)-2-methyl-2-propenal (CAS 19125-76-9).[2][3] The primary difference is a single methyl group on the amine, which is not expected to fundamentally alter the primary hazard profile.

The compound is anticipated to be, at a minimum, a significant irritant and potentially harmful if not handled correctly. The α,β-unsaturated aldehyde moiety is a known reactive group capable of interacting with biological macromolecules.

Table 1: Anticipated Hazard Profile of this compound

| Hazard Classification | GHS Category (Inferred) | Description of Risk |

|---|---|---|

| Skin Irritation | Category 2 | Causes skin irritation upon direct contact.[2] Prolonged contact may lead to redness, inflammation, or dermatitis. |

| Eye Irritation | Category 2A | Causes serious eye irritation.[2] Direct contact can result in significant pain, redness, and potential damage to the cornea. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | May cause respiratory irritation.[2] Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |

| Environmental Hazard | WGK 3 (Inferred) | Based on analogues, it is considered highly hazardous to water. Compounds of this class are expected to be persistent in soil and sediment.[4] |

Regulatory Compliance Framework

All disposal activities must adhere to national and local regulations. In the United States, the primary regulatory frameworks are established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

-

EPA's Resource Conservation and Recovery Act (RCRA): This is the cornerstone of hazardous waste regulation. RCRA establishes the "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for it from creation to its ultimate disposal.[5] Waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Given its irritant properties, this compound waste must be managed as hazardous waste.

-

OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER): These standards are designed to protect workers who handle hazardous substances.[7][8] This includes requirements for personal protective equipment (PPE), hazard communication, employee training, and emergency response planning.[9]

Your institution's Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance with these regulations and will manage the final disposal process.

Pre-Disposal: Safe Handling and Storage

Proper handling and storage are critical first steps in the disposal life cycle. These procedures minimize exposure and prevent accidental releases.

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is mandatory when handling this compound in any form (neat, in solution, or as waste).

Table 2: Required Personal Protective Equipment (PPE)

| Equipment | Specification | Rationale |

|---|---|---|

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or tight-fitting safety goggles.[10] | Protects against splashes and airborne particles causing serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact and irritation. Always inspect gloves before use and change them immediately if contaminated. |

| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Use in a certified chemical fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved N95 respirator may be required. | Prevents inhalation of the compound, which may cause respiratory tract irritation. |

Waste Segregation and Storage

Accidental mixing of incompatible chemicals is a primary cause of laboratory incidents. This compound waste must be segregated from the materials listed below.

Table 3: Incompatible Material Classes

| Material Class | Potential Hazard upon Mixing |

|---|---|

| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) | Can lead to a vigorous, potentially explosive reaction. |

| Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid) | Can cause a violent reaction and decomposition, releasing toxic fumes.[11][12] |

| Acid Chlorides & Anhydrides | Incompatible and may lead to hazardous reactions.[11] |

Waste should be stored in a designated, well-ventilated Satellite Accumulation Area (SAA) within the laboratory, away from heat sources and direct sunlight.[12]

Step-by-Step Disposal Protocol

This protocol outlines the process from generating waste to its final removal from the laboratory.

Step 1: Waste Characterization

-

Action: All waste streams containing this compound (including neat compound, contaminated labware, and reaction mixtures) must be classified as Hazardous Waste .

-

Causality: The compound's irritant properties (skin, eye, respiratory) and potential environmental toxicity meet the criteria for hazardous waste under RCRA.[6] This classification dictates all subsequent handling and disposal requirements.

Step 2: Containerization

-

Action: Select a waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition with no cracks or leaks.[13]

-

Causality: Using a compatible container prevents degradation of the container and subsequent leakage of the hazardous waste. The container must have a secure, tight-fitting lid to prevent the release of vapors.[11][13]

Step 3: Labeling

-

Action: Immediately label the waste container with a university- or company-approved hazardous waste tag. The label must include:

-

The words "HAZARDOUS WASTE "

-

The full chemical name: "This compound " and any other components in the waste stream, with percentages.

-

The specific hazard characteristics (e.g., "Irritant," "Toxic").

-

The accumulation start date (the date the first drop of waste enters the container).

-

The name and location of the generating researcher/laboratory.

-

-

Causality: Proper labeling is a legal requirement under RCRA and is essential for safe handling, segregation, and disposal by EHS personnel and the final disposal facility.[14] It communicates the contents and associated dangers to all handlers.

Step 4: Accumulation

-

Action: Store the labeled waste container in your lab's designated Satellite Accumulation Area (SAA). Keep the container closed at all times except when adding waste.

-

Causality: Regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons of non-acute waste) and the time it can be stored in the main accumulation area before being shipped off-site (e.g., 180 days). Following these rules ensures regulatory compliance.

Step 5: Request for Pickup

-

Action: Once the container is full or you no longer generate this waste stream, submit a chemical waste pickup request to your institution's EHS department.

-

Causality: Only trained professionals operating under strict regulations are permitted to transport and dispose of hazardous waste.[9][14] EHS will manage the waste according to the "cradle-to-grave" principle, ensuring it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][7] Never dispose of this chemical down the drain or in the regular trash.

Spill Management Protocol

In the event of a small-scale laboratory spill, immediate and correct action is crucial.

-

Alert Personnel: Immediately notify others in the vicinity.

-

Isolate Area: Restrict access to the spill area.

-

Don PPE: Wear the appropriate PPE as detailed in Table 2.

-

Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[11][15]

-

Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

-

Decontamination: Clean the spill area with a suitable solvent (consult your lab's specific procedures or SDS for a compatible cleaning agent), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

-

Report: Report the incident to your laboratory supervisor and EHS department, regardless of size.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

Caption: Decision workflow for proper disposal.

References

-

ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

-

Hazardous Waste Experts. (2022, April 19). What are Federal and State Hazardous Waste Regulations? Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

-

CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]

-

DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

-

Government of Canada. (2023, August 23). Risk assessment summary, new substances notification 21291. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

-

Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

-

Palmetto Industries. (2023, February 28). OSHA Secondary Containment Requirements for Chemical Storage. Retrieved from [Link]

-

University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Dimethylamino-2-methyl-2-propenal. PubChem Compound Database. Retrieved from [Link]

-

European Chemicals Agency. (2025, June 25). Substance Information. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methyl-3-phenyl-2-propenal (FDB008181). Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, April 11). 2-Propenoic acid, 2-methyl-, methyl ester: Human health tier II assessment. Retrieved from [Link]

-

Api, A. M., et al. (2020, March 19). RIFM fragrance ingredient safety assessment, 2-methyl-3-(p-isopropylphenyl)propionaldehyde, CAS Registry Number 103-95-7. Food and Chemical Toxicology, 138. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, June 29). 2-Propenoic acid, 2-methyl-: Human health tier II assessment CAS Number: 79-41-4. Retrieved from [Link]

-

The Chemical Thesaurus. (n.d.). Chemical Entity Data Page. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 3-DIMETHYLAMINO-2-METHYL-2-PROPENAL | CAS#:19125-76-9. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, January 14). C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement. Retrieved from [Link]

- Google Patents. (n.d.). US4046803A - Method of preparing β-amino derivatives of α,β-unsaturated esters.

-

Organic Chemistry Portal. (n.d.). A Method for the Preparation of β-Amino-α,β-unsaturated Carbonyl Compounds: Study of Solvent Effect and Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient synthesis of β'-amino-α,β-unsaturated ketones. PMC. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acrolein (2-propenal). Retrieved from [Link]

-

Synthetic Communications. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. 3-Dimethylamino-2-methyl-2-propenal | C6H11NO | CID 2777801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-DIMETHYLAMINO-2-METHYL-2-PROPENAL | 19125-76-9 [chemicalbook.com]

- 4. New substances: risk assessment summary, new substances notification 21291 - Canada.ca [canada.ca]

- 5. epa.gov [epa.gov]

- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]

- 8. resources.duralabel.com [resources.duralabel.com]

- 9. cleanmanagement.com [cleanmanagement.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. us-east-1.graphassets.com [us-east-1.graphassets.com]

- 14. americanchemistry.com [americanchemistry.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Personal protective equipment for handling 2-Methyl-3-(methylamino)-2-propenal

Operational Safety Protocol: Handling 2-Methyl-3-(methylamino)-2-propenal

Executive Summary: The "Precautionary Principle" Approach

As researchers, we often encounter intermediates like This compound (an enaminone derivative of acrolein) where specific toxicological data may be sparse compared to commodity chemicals. In these instances, we do not guess; we apply the Precautionary Principle .

Based on its structural homology to acrolein (a potent lachrymator and alkylating agent) and methylamine (a corrosive base), this compound must be treated as a Severe Skin/Eye Irritant, a Potential Sensitizer, and a Respiratory Hazard . The conjugated enone system acts as a Michael acceptor, capable of alkylating biological macromolecules (DNA/Proteins), making skin contact and inhalation the primary vectors of risk.

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system (Swiss Cheese Model) where if one layer fails, another protects you.

Respiratory & Ventilation (The First Line of Defense)

-

Engineering Control (Mandatory): All handling—weighing, solubilizing, and reacting—must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm .

-

Respiratory PPE: If work must occur outside a hood (e.g., equipment maintenance), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required. Note: N95 masks provide NO protection against acrolein-based vapors.

Dermal & Ocular Protection

Standard latex gloves are insufficient due to the potential permeability of small organic enaminones.

| Body Area | Routine Handling (< 10g) | High-Volume / Spill Cleanup |

| Eyes | Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to vapor irritation risks. | Goggles + Face Shield . (8-inch minimum length). |

| Hands | Double Nitrile Gloves . (Outer: 8 mil, Inner: 4 mil). Change immediately upon splash. | Silver Shield / 4H Laminate Gloves . (Required for spill cleanup as nitrile degrades under saturation). |

| Body | Flame-Resistant Lab Coat (Nomex/Cotton blend). Buttoned to the neck. | Tyvek® or Chem-Tape Apron over lab coat. |

| Feet | Closed-toe leather/composite shoes. | Chemical-resistant overboots (for large spills). |

Part 2: Operational Workflow & Logic

The following diagram outlines the decision-making logic for handling this compound safely.

Figure 1: Operational Safety Logic Flow. Note the critical "Stop Work" gate if ventilation is compromised.

Part 3: Detailed Handling Procedures

Weighing & Transfer (The Critical Moment)

-

The Hazard: Dry powders can become airborne electrostatically. Inhalation of enaminone dust is highly irritating to the mucous membranes.

-

The Protocol:

-

Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab for damping.

-

Anti-Static Gun: Use an ionizing gun on the weighing boat and spatula before touching the powder to prevent "fly-away" particles.

-

Transfer: Keep the receiving vessel (flask) as close to the stock container as possible. Do not traverse the hood sash opening with open containers.

-

Reaction Setup

-

Solvent Compatibility: This compound is an enaminone. Avoid strong acids during dissolution unless intended, as hydrolysis can release methylamine (gas) and the corresponding beta-dicarbonyl (potentially unstable).

-

Temperature: Enaminones can be thermally sensitive. Ensure cooling (ice bath) is available during the initial addition of reagents to control potential exotherms.

Spill Response (Self-Validating System)

-

Why this works: We use a "Dry-First" approach to prevent spreading the chemical via solvent wicking.

-

Evacuate: If >5g is spilled outside the hood, evacuate the lab immediately (Lachrymator risk).

-

Isolate: Don full PPE (including Silver Shield gloves).

-

Absorb: Cover spill with Vermiculite or Dry Sand . Do not use paper towels (combustible and rapid wicking).

-

Collect: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Toxic/Corrosive Debris."

-

Clean: Wash surface with mild soap and water; test pH of rinse water to ensure neutrality.

-

Part 4: Disposal & Deactivation

Do not pour down the drain. This compound is toxic to aquatic life and can damage plumbing seals.

| Waste Stream | Protocol | Rationale |

| Solid Waste | Double-bag in polyethylene; place in "Toxic Solids" drum. | Prevents dust release during compaction. |

| Liquid Waste | Dissolve in combustible solvent (Acetone/EtOH); place in "Organic Waste - Halogen Free". | Compatible with standard incineration protocols. |

| Contaminated Sharps | Place in rigid sharps container immediately. | Prevents injection injuries (high risk of blood-borne chemical entry). |

| Empty Containers | Triple rinse with solvent; dispose of rinsate as liquid waste. Deface label. | Removes residual Michael acceptors. |

Part 5: Emergency First Aid

-

Eye Contact: IMMEDIATE flushing for 15 minutes.[1][2][3][4] Time is tissue. Do not wait for EMS. Hold eyelids open forcefully.

-

Skin Contact: Remove contaminated clothing while under the safety shower.[3][5] Wash with soap and water.[1][2][6][7][8] Do not use solvents (ethanol) to wash skin, as this increases dermal absorption.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel only.[6]

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Acrolein.[1] United States Department of Labor. [Link]

-

PubChem. (n.d.). Compound Summary: 3-(Methylamino)acrolein derivatives (Structural Analog Analysis). National Library of Medicine. [Link]

-

Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards: Methylamine. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. broadpharm.com [broadpharm.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. beta.lakeland.edu [beta.lakeland.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.